2-Bromo-4-iodobenzamide
Overview
Description
2-Bromo-4-iodobenzamide is a chemical compound with the CAS Number: 1261516-26-0 . It has a molecular weight of 325.93 and its linear formula is C7H5BrINO .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H5BrINO . The InChI code for this compound is 1S/C7H5BrINO/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H, (H2,10,11) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, benzamide derivatives are commonly employed in various chemical reactions .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature . .Scientific Research Applications
Crystal Engineering and Molecular Interaction
2-Bromo-4-iodobenzamide plays a significant role in crystal engineering, where it contributes to the formation of molecular tapes via strong hydrogen bonds and weak halogen interactions. The crystal structure of this compound is characterized by an amide dimer tape and iodo-nitro interaction, exhibiting good structural insulation between hydrogen bonding and halogen bonding domains. This highlights its potential for designing complex crystal structures (Saha, Nangia, & Jaskólski, 2005).
Synthon for Heterocyclic Compounds
This compound serves as an important synthon for designing and synthesizing various nitrogen-containing heterocyclic compounds and their annulated derivatives. This compound undergoes palladium-catalyzed cross-coupling and subsequent reactions to form complex structures, showcasing its utility in the field of synthetic organic chemistry (Mmonwa & Mphahlele, 2016).
Reagent for Selective Oxidation
This compound is involved in the synthesis of novel benziodazole oxides, which act as selective oxidizing reagents. These compounds are capable of oxidizing primary alcohols to aldehydes and non-symmetric sulfides to chiral sulfoxides, demonstrating their versatility and potential application in various chemical transformations (Zhdankin, Smart, Zhao, & Kiprof, 2000).
Catalytic Synthesis of Organic Compounds
This compound is also used in the catalytic synthesis of biologically active derivatives, such as 3-hydroxyisoindolin-1-ones. Its ability to participate in complex catalytic reactions highlights its importance in the synthesis of compounds with potential pharmaceutical applications (Kavala et al., 2020).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302-H317 . This indicates that it may be harmful if swallowed and may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
While specific future directions for 2-Bromo-4-iodobenzamide are not available, it’s worth noting that benzamide derivatives are commonly used in various fields of research and industry, including pharmaceutical chemistry, agrochemicals, cosmetics, textiles, dyes, and metal coordination chemistry . Therefore, it’s reasonable to expect that this compound could have potential applications in these or related fields.
Mechanism of Action
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The molecular and cellular effects of 2-Bromo-4-iodobenzamide’s action are currently unknown
Properties
IUPAC Name |
2-bromo-4-iodobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXZIYFNBWBQCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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